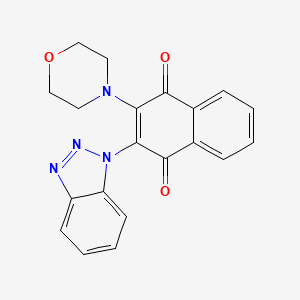

2-(1H-1,2,3-benzotriazol-1-yl)-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione

Description

Evolution of Benzotriazole-Functionalized Naphthoquinones in Medicinal Chemistry

Benzotriazole-functionalized naphthoquinones emerged as a distinct class of bioactive molecules following seminal work on naphthoquinone-based acetylcholinesterase (AChE) inhibitors. The incorporation of benzotriazole, a heterocycle with dual hydrogen-bond donor/acceptor capabilities, was shown to enhance target engagement through π-π stacking and polar interactions within enzyme active sites. For instance, compound 7 (2-(benzotriazol-1-yl)-1,4-naphthoquinone) demonstrated potent AChE inhibition (IC50 = 1.7 μM) while concurrently inhibiting β-amyloid aggregation, establishing benzotriazole-naphthoquinone hybrids as promising multitarget-directed ligands. Structural optimization efforts revealed that the benzotriazole's N1-position substitution optimally balances steric and electronic factors for cholinesterase binding.

Table 1: Key Benzotriazole-Naphthoquinone Hybrids and Their Biological Activities

| Compound | Target Enzyme | IC50 (μM) | Secondary Activity |

|---|---|---|---|

| 7 | Acetylcholinesterase | 1.7 | β-Amyloid aggregation inhibition |

| 2 | MAO-B | 0.0077 | Tau protein inhibition (91% at 10 μM) |

| 13 | Butyrylcholinesterase | 1.85 | Neuroprotective effects |

Significance of 1,4-Naphthoquinone as a Privileged Scaffold

The 1,4-naphthoquinone scaffold has been evolutionarily conserved across plant lineages for allelopathic and defensive functions, as evidenced by its convergent emergence in juglone (Juglandaceae), shikonin (Boraginaceae), and lawsone (Lythraceae). This redox-active core enables diverse biological interactions:

- Electron transfer: The quinone moiety participates in single-electron transfers with flavoproteins and metalloenzymes, making it effective against oxidative stress-related targets.

- Protein binding: Planar aromaticity facilitates intercalation into hydrophobic enzyme pockets, as demonstrated in molecular docking studies with AChE and MAO-B.

- Pro-drug potential: Redox cycling between quinone and hydroquinone states allows tissue-specific activation, a property exploited in antitumor anthraquinones like doxorubicin.

Rationale for Incorporating Morpholine and Benzotriazole Functionalities

The morpholine ring and benzotriazole group were integrated to address key limitations of early naphthoquinone therapeutics:

Morpholine contributions:

- Solubility enhancement: The morpholine oxygen improves aqueous solubility (LogP reduction of 0.8–1.2 units vs. non-polar analogs).

- Brain bioavailability: In silico blood-brain barrier permeability (LogPS = −2.1 to −1.8) surpasses reference compounds like quercetin (LogPS = −3.4).

- Target modulation: Morpholine’s amine group enables pH-dependent charge states, potentially enhancing lysosomal targeting in cancer cells.

Benzotriazole advantages:

- Hydrogen-bond network: The triazole NH and adjacent nitrogen atoms form 3–5 hydrogen bonds with AChE’s peripheral anionic site.

- Metabolic stability: Benzotriazole resists cytochrome P450-mediated oxidation better than imidazole or triazole analogs.

- π-Stacking capacity: Planar geometry allows insertion into aromatic clusters in amyloid beta sheets, disrupting aggregation (AFM-verified fibril deconstruction).

Figure 1: Proposed binding mode of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(morpholin-4-yl)-1,4-naphthoquinone in AChE. Molecular dynamics simulations predict anchoring via:

- Benzotriazole NH hydrogen-bonded to Tyr337

- Naphthoquinone C4=O interacting with Trp86

- Morpholine oxygen forming water-mediated contacts with Glu202

Properties

IUPAC Name |

2-(benzotriazol-1-yl)-3-morpholin-4-ylnaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c25-19-13-5-1-2-6-14(13)20(26)18(17(19)23-9-11-27-12-10-23)24-16-8-4-3-7-15(16)21-22-24/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIAVNDKPDSLIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(1H-1,2,3-benzotriazol-1-yl)-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzotriazole Moiety: Starting from aniline derivatives, the benzotriazole ring can be formed through diazotization followed by cyclization.

Introduction of the Morpholine Ring: This can be achieved by reacting the intermediate with morpholine under suitable conditions.

Construction of the Dihydronaphthalene-1,4-dione Core: This step may involve cyclization reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Catalysis: Using catalysts to improve reaction efficiency.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dihydronaphthalene-1,4-dione core.

Reduction: Reduction reactions can modify the benzotriazole or morpholine rings.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its anticancer properties. Research indicates that derivatives of naphthoquinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that naphthoquinone-based compounds can induce apoptosis in cancer cells through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases .

Case Study:

A study demonstrated that a related naphthoquinone derivative displayed potent anticancer activity against breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and promote oxidative stress .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Benzotriazole derivatives have been reported to possess antibacterial and antifungal activities. For example, studies have indicated that certain benzotriazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 μg/mL |

| Compound B | Escherichia coli | 1.0 μg/mL |

| Compound C | Pseudomonas aeruginosa | 2.0 μg/mL |

Corrosion Inhibition

Benzotriazole derivatives are widely used as corrosion inhibitors in various industrial applications. The compound's ability to form stable complexes with metal surfaces helps protect against corrosion, particularly in environments where metals are exposed to harsh conditions .

Case Study:

Research has shown that a related benzotriazole derivative effectively reduced corrosion rates in steel exposed to saline environments. The protective mechanism was attributed to the formation of a passive film on the metal surface, which inhibited further oxidation .

Mechanism of Action

The mechanism of action of “2-(1H-1,2,3-benzotriazol-1-yl)-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione” would depend on its specific application. For instance:

Molecular Targets: It may interact with enzymes or receptors in biological systems.

Pathways Involved: Could involve inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound belongs to the naphthoquinone family, a class known for redox activity and biological relevance. Key structural analogs include:

Key Observations:

Substituent Effects on Bioactivity: The phenyl-triazole group in 4j enhances lipophilicity and antiplasmodial activity (IC₅₀ values in µM range) . In contrast, the morpholine group in the target compound improves solubility and may modulate pharmacokinetics. Pyrazole derivatives (e.g., from ) exhibit high thermal stability (decomposition >250°C) and cytotoxicity against cancer cell lines, attributed to their planar naphthoquinone core and hydrogen-bonding interactions .

Synthetic Efficiency: Click chemistry (e.g., for 4j) requires 48-hour reaction times but offers regioselectivity . The target compound’s synthesis () achieves comparable yields (52–79%) in shorter steps but relies on alkylation/elimination, which may limit scalability.

Crystal Packing and Intermolecular Interactions: Naphthoquinones with smaller substituents (e.g., methoxy in ) exhibit planar ring systems and C–H⋯O interactions, favoring dense crystal packing . The morpholine group in the target compound may introduce steric hindrance, reducing planarity and altering solubility.

Biological Applications: Triazole-linked naphthoquinones () show promise as antimalarials, while pyrazole derivatives () are potent anticancer agents. The target compound’s benzotriazole-morpholine combination could synergize these activities, though specific data are pending .

Physicochemical Properties

Biological Activity

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione is a complex organic molecule that integrates a benzotriazole moiety, a morpholine ring, and a dihydronaphthalene core. This unique structure suggests potential biological activities across various domains, including anticancer, antifungal, antibacterial, antiviral, and antioxidative properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Features

- Benzotriazole Moiety : Known for its ability to interact with biological macromolecules.

- Morpholine Ring : Enhances solubility and biological activity.

- Dihydronaphthalene Core : Contributes to the compound's stability and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through:

- Hydrogen Bonding : The compound can act as a hydrogen bond acceptor.

- π–π Stacking Interactions : The large conjugated system allows for effective binding with target proteins.

Anticancer Activity

Research indicates that benzotriazole derivatives exhibit significant anticancer effects. For instance:

- A study demonstrated that similar compounds showed micromolar activity against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The presence of bulky hydrophobic groups in the structure enhanced their efficacy against resistant cancer types .

Antifungal Activity

The compound has shown promising antifungal properties:

- It has been reported that benzotriazole derivatives inhibit fungal growth by targeting the cytochrome P450 enzyme CYP51, crucial for ergosterol biosynthesis in fungal cells. The minimum inhibitory concentration (MIC) values against Candida albicans ranged from 1.6 μg/ml to 25 μg/ml .

Antibacterial Activity

The antibacterial potential of this compound has also been explored:

- Studies have indicated moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic pathways .

Antioxidative Properties

The antioxidative capabilities of benzotriazole derivatives suggest they may protect cells from oxidative stress by scavenging free radicals. This property is particularly important in preventing cellular damage associated with various diseases.

Case Studies

- Anticancer Efficacy : In vitro studies on benzotriazole derivatives revealed that compounds similar to 2-(1H-1,2,3-benzotriazol-1-yl)-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione exhibited potent cytotoxicity against multiple cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation .

- Fungal Inhibition : A comparative study assessed the antifungal activity of various benzotriazole derivatives against Aspergillus niger and Candida albicans, highlighting the effectiveness of compounds with specific substitutions on the benzotriazole ring in enhancing antifungal activity .

Data Table: Biological Activity Overview

Q & A

Basic: What synthetic methodologies are commonly used to prepare this compound, and what are the critical reaction parameters?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous naphthoquinone derivatives are synthesized by refluxing precursors in polar aprotic solvents (e.g., DMF or ethanol) under controlled temperatures (60–80°C) for 12–24 hours. Key parameters include:

- Solvent choice : Ethanol or DMF mixtures improve solubility and reaction efficiency .

- Catalysts : Acidic/basic conditions or metal catalysts may accelerate benzotriazole or morpholine coupling .

- Purification : Recrystallization from ethanol/DMF (1:1) or column chromatography ensures purity .

Advanced: How can researchers optimize reaction conditions to improve yield and minimize side products?

Answer:

Optimization requires a Design of Experiments (DoE) approach:

- Variable screening : Test temperature (40–100°C), solvent ratios, and stoichiometry of benzotriazole/morpholine derivatives .

- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify side-product formation stages .

- Scale-up adjustments : Maintain solvent volume-to-reactant ratios to avoid precipitation issues during scaling .

- Computational modeling : Use DFT studies to predict reactive sites and steric hindrance, guiding substituent positioning .

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

Answer:

- 1H/13C NMR : Assign peaks for benzotriazole (δ 7.5–8.5 ppm) and morpholine (δ 3.5–4.0 ppm) protons, with quinone carbonyls at ~180 ppm in 13C spectra .

- X-ray crystallography : Resolve spatial arrangement of the naphthoquinone core and substituents (e.g., bond angles and packing motifs) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .

Advanced: How should contradictory pharmacological activity data across studies be resolved?

Answer:

Contradictions often arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .

- Redox interference : Account for the compound’s inherent antioxidant/pro-oxidant effects in viability assays .

- Metabolic stability : Compare results under hypoxia vs. normoxia, as quinones are redox-sensitive .

- Data normalization : Use internal controls (e.g., cisplatin for cytotoxicity) to calibrate activity thresholds .

Basic: What environmental risk assessment frameworks apply to this compound?

Answer:

Adopt tiered approaches from projects like INCHEMBIOL :

- Phase 1 (Lab) : Determine logP, hydrolysis rates, and photodegradation half-lives.

- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems and bioaccumulation in model organisms (e.g., Daphnia magna).

- Phase 3 (Field) : Monitor residual levels in ecosystems near synthesis facilities using LC-MS/MS.

Advanced: What strategies mitigate crystallinity issues during formulation for biological testing?

Answer:

- Polymorph screening : Use solvent-drop grinding or thermal cycling to identify stable crystalline forms .

- Amorphization : Prepare co-crystals with polymers (e.g., PVP) via spray-drying to enhance solubility .

- Surfactant stabilization : Incorporate biosurfactants (e.g., rhamnolipids) to prevent aggregation in aqueous media .

Basic: How is the compound’s stability profile evaluated under varying storage conditions?

Answer:

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks .

- HPLC monitoring : Track decomposition products (e.g., hydrolyzed morpholine or oxidized quinones) .

- pH stability : Test solubility and degradation in buffers (pH 1–13) to simulate gastrointestinal conditions .

Advanced: How can molecular docking studies elucidate its mechanism of action?

Answer:

- Target selection : Prioritize enzymes with quinone-binding pockets (e.g., NAD(P)H:quinone oxidoreductase 1) .

- Docking software : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling.

- Validation : Compare docking scores (ΔG) with experimental IC50 values and mutagenesis data .

Basic: What safety protocols are critical for laboratory handling?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DMF) .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to integrate this compound into a broader theoretical framework for drug discovery?

Answer:

- Structure-activity relationships (SAR) : Correlate substituent electronegativity (e.g., benzotriazole vs. pyrazole) with target selectivity .

- Systems biology : Map interactions with oxidative stress pathways (e.g., Nrf2/Keap1) using transcriptomics .

- Cross-disciplinary validation : Combine pharmacological data with environmental fate studies to prioritize derivatives with balanced efficacy and eco-safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.